4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Description
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline |
InChI |
InChI=1S/C12H11N5/c1-8-14-15-12-7-6-11(16-17(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 |
InChI Key |
MVCXVCWUZXDIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-1,2,4-triazole with Ethyl Acetoacetate
- The key intermediate, compound 9 , is synthesized by cyclizing 4-amino-1,2,4-triazole with ethyl acetoacetate.
- Reaction conditions: Stirring the mixture at 110 °C for 1 hour.
- Monitoring: Thin-layer chromatography (TLC) with dichloromethane/methanol (15:1) solvent system.
- Outcome: White solid with a high yield of 98% after cooling, filtration, and drying.
Chlorination to Form 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine
- Intermediate 10 is prepared by chlorinating the cyclized intermediate 7 using phosphorus oxychloride (POCl₃).
- This step introduces a reactive chloro substituent at position 8, enabling further nucleophilic substitution.
Formation of the Target Compound via Acylation
Acylation of Aniline Intermediate with Acyl Chlorides
- The aniline intermediate 11a is reacted with various acyl chlorides (denoted as a–h ) in dichloromethane (DCM).
- Activation: Oxalyl chloride is used to convert carboxylic acids to acyl chlorides in situ, with a few drops of dimethylformamide (DMF) as catalyst.
- Base: N,N-Diisopropylethylamine (DIPEA) is added to neutralize HCl formed during acylation.
- Conditions: Reaction performed in an ice bath at room temperature.
- Outcome: Yellow solid target compounds 12a–12g are obtained after concentration and purification.
- Similar procedures yield compounds 13a–13h , 18a–18g , and 19a–19e .
Alternative Synthetic Routes and Catalytic Hydrogenation
- A reported alternative involves catalytic hydrogenation of precursor compounds using 10% palladium on carbon (Pd/C) in ethanol at 50 °C, followed by addition of hydrazine hydrate.
- This method facilitates reduction and subsequent purification by column chromatography to yield the desired aniline derivatives.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 4-Amino-1,2,4-triazole + Ethyl acetoacetate, 110 °C, 1 h | Compound 9 | 98 | Monitored by TLC |
| 2 | Chlorination | POCl₃, chlorination of intermediate 7 | Compound 10 (8-chloro-6-methyl triazolopyridazine) | Not specified | Reactive chloro intermediate |
| 3 | Nucleophilic substitution | Compound 10 + 4-aminophenol, t-BuOK, KI, THF, 0 °C to 80 °C | Compound 11a (aniline intermediate) | 88 | Also 11b, 17a–17b (69–80%) |
| 4 | Acylation | Compound 11a + acyl chlorides (a–h), oxalyl chloride, DIPEA, DCM, ice bath | Target compounds 12a–12g | Not specified | Similar for 13a–13h, 18a–18g, 19a–19e |
| 5 | Catalytic hydrogenation | Pd/C, ethanol, 50 °C, hydrazine hydrate | Aniline derivatives | Not specified | Alternative reduction method |
Research Findings and Analytical Data
- The synthesized compounds were characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination.
- For example, compound 12a showed characteristic ^1H NMR signals at δ 11.02 (s, 1H), 9.59 (s, 1H), and aromatic protons between δ 7.99 and 6.31 ppm, confirming the structure.
- High yields and purity were consistently reported, indicating the robustness of the synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is compared to structurally and functionally related derivatives (Table 1). Key differentiating factors include substituent modifications, heterocyclic variations, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Acetamide Functionalization (e.g., CAS 108825-65-6) introduces hydrogen-bonding capabilities, critical for inhibiting Lin28 proteins in regenerative medicine .
Heterocyclic Variations :
- Replacement of the triazolo[4,3-b]pyridazine core with triazolo[1,5-a]pyridine (CAS-related compound in ) alters electron distribution, influencing antineoplastic potency.
- Chlorine Substitution (e.g., 1448318-07-7) may enhance electrophilicity, favoring covalent interactions with target enzymes .
Pharmacological Profiles :
Biological Activity
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential pharmacological applications and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHN
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit notable antitumor activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The National Cancer Institute has conducted assays on multiple cancer types, including breast cancer and leukemia, demonstrating that these compounds can induce apoptosis in cancer cells through various pathways.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 7.2 | Inhibition of cell proliferation |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds related to this compound have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokines in human cell lines.
| Compound | IC (µg/mL) | Target Cytokine |
|---|---|---|
| Compound A | 60.56 | TNF-α |
| Compound B | 57.24 | IL-6 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells.
- Anti-inflammatory Pathways : By modulating the expression of inflammatory mediators, it can alleviate symptoms associated with chronic inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of triazolo-pyridazine derivatives in preclinical models:
- Study on Breast Cancer : A derivative exhibited an IC value of 10 µM against MDA-MB-468 cells and was found to induce apoptosis through mitochondrial pathways.
- Leukemia Research : In another study involving K562 cells, a related compound showed significant cytotoxicity with an IC value of 7 µM, suggesting potential for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
